molecular formula C19H29NO B11161916 4-tert-Butyl-N-cyclooctylbenzamide

4-tert-Butyl-N-cyclooctylbenzamide

Cat. No.: B11161916
M. Wt: 287.4 g/mol
InChI Key: LHNSBIUPQDSYIO-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-cyclooctylbenzamide is an organic compound with the molecular formula C19H29NO It is a benzamide derivative characterized by the presence of a tert-butyl group and a cyclooctyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-cyclooctylbenzamide typically involves the condensation of 4-tert-butylbenzoyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-cyclooctylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles replace the tert-butyl or cyclooctyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-tert-Butyl-N-cyclooctylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-cyclooctylbenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the transport of ε-toxin channels in bacterial cells, thereby preventing the toxin from exerting its harmful effects . The compound may also interact with other cellular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-N-cyclooctylbenzamide is unique due to the presence of both the tert-butyl and cyclooctyl groups, which confer distinct steric and electronic properties. These features can enhance its interactions with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

4-tert-butyl-N-cyclooctylbenzamide

InChI

InChI=1S/C19H29NO/c1-19(2,3)16-13-11-15(12-14-16)18(21)20-17-9-7-5-4-6-8-10-17/h11-14,17H,4-10H2,1-3H3,(H,20,21)

InChI Key

LHNSBIUPQDSYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCCC2

Origin of Product

United States

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